![molecular formula C26H27N7O2S2 B2779907 7-(2-(苯并[d]噻唑-2-基硫)乙基)-8-(4-苄基哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 672342-20-0](/img/no-structure.png)
7-(2-(苯并[d]噻唑-2-基硫)乙基)-8-(4-苄基哌嗪-1-基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O2S2 and its molecular weight is 533.67. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- The compound’s structural features suggest potential antitumor activity. Researchers have investigated its role as a topoisomerase I inhibitor . Further studies could explore its efficacy against specific cancer types.
- PTP1B inhibitors play a crucial role in managing diabetes by enhancing insulin sensitivity. Compound 4f, a derivative of this molecule, exhibited good inhibitory activity against PTP1B and demonstrated antihyperglycemic effects in diabetic rats .
Anticancer Research
Type 2 Diabetes Treatment
作用机制
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .
Mode of Action
The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors . The compound shows a better affinity to the LasR system compared to reference compounds .
Biochemical Pathways
By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of the LasR system by the compound results in a disruption of the bacteria’s ability to coordinate their behaviors . Specifically, the compound has been shown to have a moderate anti-biofilm formation effect on Pseudomonas aeruginosa .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy in inhibiting the LasR system and disrupting quorum sensing pathways can be affected by the presence of other bacteria, the availability of nutrients, and other external factors . .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl isobutyl ketone", "Sodium hydride", "2-(benzo[d]thiazol-2-ylthio)ethylamine", "4-benzylpiperazine", "N,N-dimethylformamide", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. 2-Amino-6-chloropurine is reacted with methyl isobutyl ketone and sodium hydride to form 7-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione.", "2. 7-Chloro-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 2-(benzo[d]thiazol-2-ylthio)ethylamine in the presence of N,N-dimethylformamide and triethylamine to form the first intermediate, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "3. 7-Chloro-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 4-benzylpiperazine in the presence of N,N-dimethylformamide and triethylamine to form the second intermediate, 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "4. The two intermediates are coupled using N,N'-dicyclohexylcarbodiimide as a coupling agent in the presence of triethylamine and acetic acid to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "5. The final product is purified using a combination of column chromatography and recrystallization techniques.", "6. The purity and identity of the final product are confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
CAS 编号 |
672342-20-0 |
产品名称 |
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
分子式 |
C26H27N7O2S2 |
分子量 |
533.67 |
IUPAC 名称 |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O2S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-36-26-27-19-9-5-6-10-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |
InChI 键 |
APQHFKLCKAJUPD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)
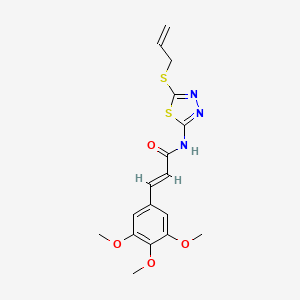
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)
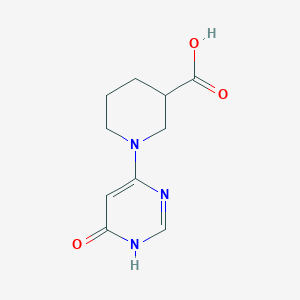

![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)
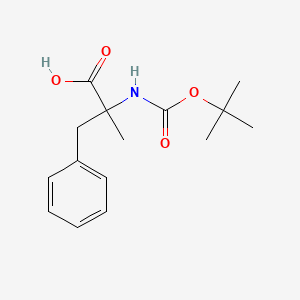
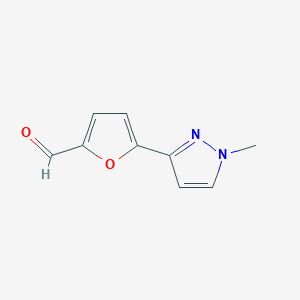
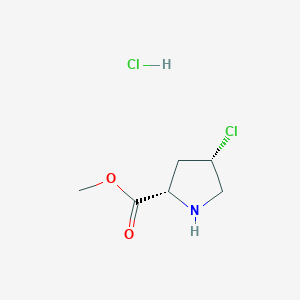
![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)
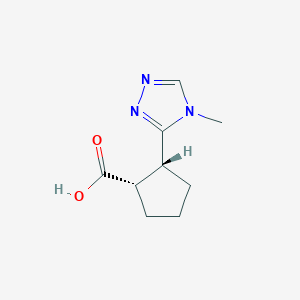
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)